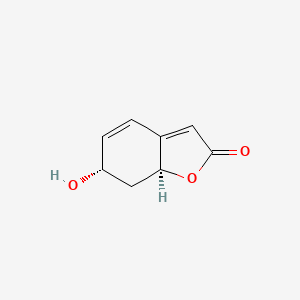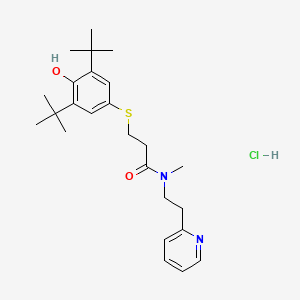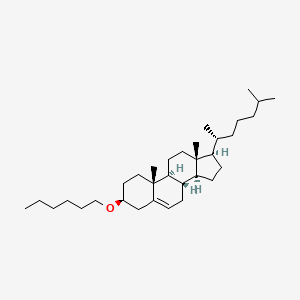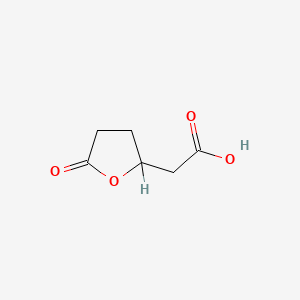
3-羟基己二酸内酯
描述
3-Hydroxyadipic acid 3,6-lactone is a compound that has attracted scientific interest due to its potential role as a metabolic intermediate in the beta-oxidation pathway, specifically in the conversion of adipic acid to succinic acid. This lactone has been identified in various urine samples, suggesting its presence as a common metabolic product. The compound is structurally characterized by its lactone form, derived from hydroxyadipic acid, indicating its involvement in fatty acid metabolism processes (Tserng et al., 1989).
Synthesis Analysis
The synthesis of 3-Hydroxyadipic acid 3,6-lactone and related lactones involves various chemical techniques, including the carbonylation of epoxides to substituted 3-Hydroxy-δ-Lactones, showcasing a method to produce lactones with significant yields and functional diversity (Kramer et al., 2007). Additionally, a novel approach using flow chemistry for the synthesis of hydroxy lactones from alkenoic acids has been reported, emphasizing the efficiency and eco-friendliness of producing lactonic products (Cerra et al., 2017).
Molecular Structure Analysis
3-Hydroxyadipic acid 3,6-lactone's molecular structure is key to its chemical behavior, including its reactivity and physical properties. The lactone structure, a cyclic ester resulting from the condensation of an alcohol and a carboxylic acid within the same molecule, plays a critical role in its involvement in metabolic pathways and its synthesis from precursor substances.
Chemical Reactions and Properties
This compound's reactivity includes its potential for participation in various biochemical pathways, notably as a metabolic intermediate. Its synthesis and transformation involve specific reactions tailored to produce lactones, indicating a significant role in organic synthesis and potentially in pharmaceutical applications.
Physical Properties Analysis
The physical properties of 3-Hydroxyadipic acid 3,6-lactone, such as solubility, melting point, and boiling point, would be consistent with those of similar lactones. These properties are influenced by the lactone's molecular structure, impacting its behavior in biological systems and its utility in synthesis applications.
Chemical Properties Analysis
Chemically, 3-Hydroxyadipic acid 3,6-lactone exhibits typical lactone reactions, including hydrolysis back to the parent acid and alcohol, esterification, and participation in ring-opening polymerization reactions. These properties underscore its versatility in chemical synthesis and its potential utility in developing new materials and pharmaceuticals.
- (Tserng et al., 1989)
- (Kramer et al., 2007)
- (Cerra et al., 2017)
科学研究应用
代谢途径研究
已确定3-羟基己二酸内酯可能是己二酸β-氧化生成琥珀酸的代谢中间体。通过研究成人和儿童在空腹和非空腹状态下的尿液排泄,发现了这一发现。研究表明,在空腹时排泄增加,表明其在脂肪酸代谢中的作用,特别是在ω-氧化活性(Tserng, Jin, Hoppel, Kerr, & Genuth, 1989)中。
葡萄酒风味发展
研究揭示了葡萄酒内酯的形成,这种化合物对葡萄酒的香气起着贡献作用,来源于葡萄中的次生代谢产物。在葡萄中发现的特定酸和葡萄糖酯在葡萄酒pH下水解形成这种内酯。这些发现突显了内酯在葡萄酒陈化过程和风味发展(Giaccio et al., 2011)中的重要性。
合成方法
使用无溶剂条件下的碘来进行3-羟基酸的分子内环化已被探索,以合成各种内酯,包括类似于3-羟基己二酸3,6-内酯的内酯。这种方法提供了一种方便的合成丙内内酯、螺内酯和双环内酯的方法,展示了其在化学合成和潜在药物应用(Kasashima et al., 2007)中的实用性。
大环内酯抗生素的结构方面和合成
使用有机铁前体构建大环内酯抗生素亚单位已被研究,三羰基二烯基铁配合物被用作二烯基乙酸衍生物的前体。这种方法,包括内酯化步骤,为合成复杂大环内酯结构提供了新的策略,这对于抗生素开发(Pearson & Ray, 1985)中至关重要。
未来方向
属性
IUPAC Name |
2-(5-oxooxolan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-4-1-2-6(9)10-4/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEICTHJUIJQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975963 | |
| Record name | (5-Oxooxolan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyadipic acid 3,6-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(5-Oxooxolan-2-yl)acetic acid | |
CAS RN |
60551-20-4 | |
| Record name | Tetrahydro-5-oxo-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60551-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyadipic acid 3,6-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060551204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Oxooxolan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-oxooxolan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxyadipic acid 3,6-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



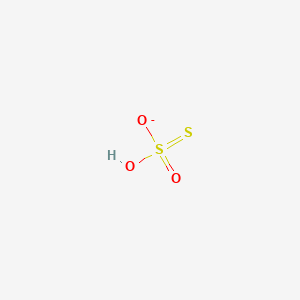
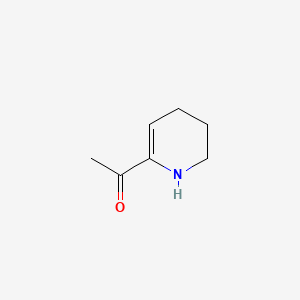
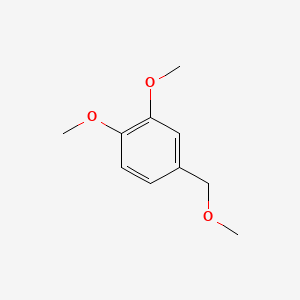

![Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester](/img/structure/B1211952.png)

![1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1211954.png)



